1-Azabicyclo[3.3.1]nonan-3-one hydrochloride
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Overview
Description
1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.
Scientific Research Applications
1-Azabicyclo[3.3.1]nonan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecular architectures.
Biology: Investigated for its potential biological activities, including as a scaffold for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Safety and Hazards
The safety information for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride can be synthesized through various methods. One notable approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the δ-C-carbonylation of tertiary alkylamines, which can lead to the formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert the compound into amines.
Substitution: The compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (MeO bpy)Cu I (OTf) and other catalytic systems.
Reduction: Sodium triacetoxyhydridoborate is often used for reductive amination.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve standard organic reagents and catalysts.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted bicyclic compounds.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds through a catalytic system involving (MeO bpy)Cu I (OTf) . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonan-3-one hydrochloride can be compared with other similar compounds, such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst in oxidation reactions.
3-Azabicyclo[3.3.1]nonane derivatives: Synthesized from aromatic ketones and used in various synthetic applications.
Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9(5-7)6-8;/h7H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZLNSAYPJQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CN(C1)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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